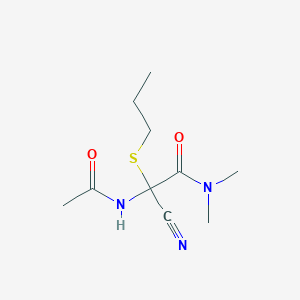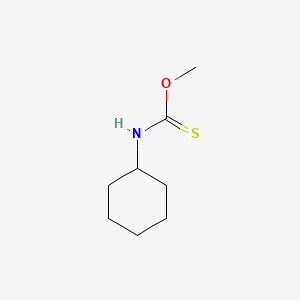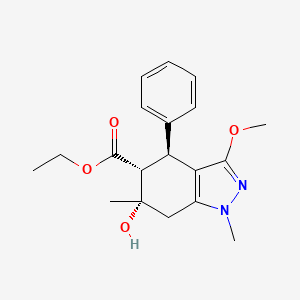![molecular formula C21H16N2O2 B14488269 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline CAS No. 63316-84-7](/img/structure/B14488269.png)
1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzoquinoline core substituted with an ethyl group at the first position and a nitrophenyl group at the third position. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts . Another approach involves the use of substituted anthranilonitriles and trichloro-4-ethoxybut-3-enone under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, often employing catalysts and reaction conditions that enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline is primarily based on its ability to interact with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A simpler analog without the ethyl and nitrophenyl substitutions.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
4-Aminoquinoline: Contains an amino group instead of a nitro group.
Uniqueness: 1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline is unique due to its specific substitutions, which impart distinct chemical reactivity and biological activity compared to its analogs. The presence of both ethyl and nitrophenyl groups enhances its potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
63316-84-7 |
|---|---|
Molekularformel |
C21H16N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-ethyl-3-(4-nitrophenyl)benzo[f]quinoline |
InChI |
InChI=1S/C21H16N2O2/c1-2-14-13-20(16-7-10-17(11-8-16)23(24)25)22-19-12-9-15-5-3-4-6-18(15)21(14)19/h3-13H,2H2,1H3 |
InChI-Schlüssel |
MZIXVOFDWPTFDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)






![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)



-lambda~5~-arsane](/img/structure/B14488264.png)

